N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative characterized by a substituted triazole core linked to a 4-methoxybenzamide group. The compound features a 2-ethyl-6-methylphenyl substituent at the 4-position of the triazole ring and a propylsulfanyl group at the 5-position. The presence of the sulfanyl (S-alkyl) group and aryl substituents may influence lipophilicity, metabolic stability, and target binding affinity compared to simpler triazole analogs .
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-5-14-30-23-26-25-20(27(23)21-16(3)8-7-9-17(21)6-2)15-24-22(28)18-10-12-19(29-4)13-11-18/h7-13H,5-6,14-15H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXNGZYFWPVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The resulting triazole intermediate is then functionalized with the appropriate alkyl and sulfanyl groups through nucleophilic substitution reactions. The final step involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride to form the desired benzamide compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.
Medicine: Due to its structural features, it may be investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups in the compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives, many of which have been synthesized and evaluated for biological activity. Below is a comparative analysis with structurally related compounds:
Key Findings:
Sulfanyl vs. Sulfonyl Groups : The propylsulfanyl group in the target compound may confer greater lipophilicity and resistance to oxidative metabolism compared to sulfonyl-containing analogs like compounds [7–9], which are more polar and prone to hydrolysis .
Aryl Substituent Effects : The 2-ethyl-6-methylphenyl group at the 4-position likely enhances steric bulk and π-π stacking interactions compared to the 2,4-difluorophenyl group in compounds [7–9]. This could improve binding to hydrophobic enzyme pockets .
Biological Activity : While sulfentrazone (a triazolone herbicide) is commercially successful due to its difluoromethyl group enhancing electrophilicity, the target compound’s benzamide moiety may shift its mode of action toward acetylcholinesterase inhibition or kinase modulation, common in medicinal triazoles .
Synthetic Routes : The target compound’s synthesis likely involves S-alkylation of a triazole-thione precursor with a brominated methylbenzamide, analogous to methods used for compounds [10–15] in .
Data Table: Comparative Physicochemical Properties
Biological Activity
N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazoles , which are known for their diverse biological activities. The triazole ring in this compound is particularly notable for its role in medicinal chemistry, often associated with antifungal and anticancer properties. The introduction of the propylsulfanyl and methoxybenzamide groups enhances its potential biological interactions.
- Antimicrobial Activity : Compounds with a triazole moiety have been extensively studied for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
- Anticancer Potential : The presence of the triazole ring has been linked to anticancer activities. Research indicates that various triazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Antioxidant Properties : Some studies suggest that triazoles can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells, which may contribute to their protective effects against cancer and other diseases .
Biological Activity Data
The following table summarizes key biological activities reported for compounds related to the structure of this compound:
Case Studies
Several studies have investigated the biological activity of related triazole compounds:
- Anticancer Activity : A study evaluated various triazole derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Research on triazole-containing compounds demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the triazole structure can enhance antimicrobial potency .
- In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates in treated subjects compared to controls .
Q & A
Basic: What are the key steps in synthesizing this compound, and what challenges arise in achieving high purity?
Answer:
The synthesis typically involves sequential functionalization of the 1,2,4-triazole core. Critical steps include:
- Alkylation/arylation of the triazole ring to introduce the 2-ethyl-6-methylphenyl group.
- Sulfanylpropylation via nucleophilic substitution or thiol-ene chemistry to attach the propylsulfanyl moiety.
- Amide coupling (e.g., using HATU or EDCI) to link the methoxybenzamide group.
Challenges include controlling regioselectivity during triazole substitution, minimizing oxidation of the sulfanyl group, and isolating intermediates prone to degradation. Purification often requires column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/dimethylformamide mixtures .
Advanced: How can researchers resolve contradictions in reported biological activities across different in vitro models?
Answer:
Contradictions may stem from assay-specific variables (e.g., cell line genetic backgrounds, incubation times). Methodological solutions include:
- Orthogonal assays : Validate activity using biophysical (SPR, ITC) and cell-based (viability, reporter gene) approaches.
- Dose-response normalization : Compare EC50/IC50 values under standardized conditions (e.g., serum-free media, controlled oxygen levels).
- Meta-analysis : Pool datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
Basic: What spectroscopic and crystallographic methods confirm the molecular structure?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., methoxybenzamide singlet at ~3.8 ppm, triazole protons at 7.5–8.2 ppm).
- X-ray crystallography : Use SHELX programs for structure refinement; the triazole ring and sulfanyl group exhibit characteristic bond lengths (N–N: ~1.31 Å, C–S: ~1.78 Å) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
Advanced: What computational strategies predict binding affinity with target enzymes, and how are these validated?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Screen against homology models of target enzymes (e.g., kinases, cytochrome P450). Prioritize poses with hydrogen bonds to the triazole N2 and methoxybenzamide carbonyl.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- Experimental validation : Surface plasmon resonance (SPR) for kinetic constants (KD, kon/koff) or enzymatic inhibition assays (IC50 correlation ≥0.8 with docking scores) .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Enzyme inhibition : Fluorogenic substrates for proteases/kinases (e.g., ATPase activity measured via malachite green assay).
- Antiproliferative activity : MTT/XTT assays in cancer cell lines (e.g., IC50 determination in HepG2 or MCF-7 cells).
- Receptor binding : Radioligand displacement assays (e.g., 3H-labeled competitors for GPCRs) .
Advanced: How do structural modifications at propylsulfanyl or methoxybenzamide groups affect pharmacokinetics?
Answer:
- Propylsulfanyl replacement : Switching to sulfone (oxidized form) increases hydrophilicity (logP reduction by ~0.5) but may reduce membrane permeability.
- Methoxy substitution : Bulkier groups (e.g., ethoxy) enhance metabolic stability in microsomal assays (t1/2 increase from 2.1 to 4.8 hrs).
- PK studies : Use LC-MS/MS to track plasma concentrations in rodent models; correlate structural changes with AUC0–24 and clearance rates .
Basic: What storage conditions preserve the compound’s stability?
Answer:
- Short-term : Store at –20°C in amber vials under argon.
- Long-term : Lyophilize and keep in desiccated containers with silica gel.
- Stability tests : Monitor degradation via HPLC (e.g., peak area loss <5% over 6 months) .
Advanced: What approaches assess in vivo efficacy and toxicity?
Answer:
- Efficacy models : Xenograft studies in nude mice (e.g., tumor volume reduction ≥50% at 10 mg/kg/day).
- Toxicity profiling : Histopathology of liver/kidney tissues and serum ALT/AST levels.
- Pharmacokinetics : Terminal half-life and bioavailability via oral vs. IV administration .
Basic: How can reaction yields be optimized for triazole-containing analogs?
Answer:
- Catalyst optimization : Use Pd(OAc)2/Xantphos for Ullmann-type couplings (yield increase from 45% to 72%).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Stepwise heating (60°C → 100°C) minimizes side reactions .
Advanced: What strategies elucidate metabolic pathways in hepatic microsomes?
Answer:
- Phase I metabolism : Incubate with NADPH-fortified human liver microsomes; identify hydroxylated metabolites (e.g., +16 Da via HRMS).
- Phase II conjugates : Detect glucuronidation using UDPGA cofactors.
- CYP450 inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to pinpoint isoform-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
